molecular formula C8H5BrClNS B15065240 5-Bromo-7-chloro-2-methylbenzo[d]thiazole CAS No. 1427444-38-9

5-Bromo-7-chloro-2-methylbenzo[d]thiazole

Cat. No.: B15065240
CAS No.: 1427444-38-9
M. Wt: 262.55 g/mol
InChI Key: MIUWVJBOWCCLLP-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-2-methylbenzo[d]thiazole is a halogenated benzothiazole derivative featuring bromine and chlorine substituents at positions 5 and 7, respectively, and a methyl group at position 2. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their aromatic ring, contributing to their diverse electronic properties and biological activities. This compound’s unique substitution pattern may enhance its utility in medicinal chemistry, particularly in targeting G-quadruplex structures or acting as a pharmacophore in drug design .

Properties

CAS No.

1427444-38-9

Molecular Formula

C8H5BrClNS

Molecular Weight

262.55 g/mol

IUPAC Name

5-bromo-7-chloro-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5BrClNS/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3

InChI Key

MIUWVJBOWCCLLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=CC(=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-2-methylbenzo[d]thiazole can be achieved through several methods. One common approach involves the bromination and chlorination of 2-methylbenzothiazole. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-7-chloro-2-methylbenzo[d]thiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can have therapeutic implications for neuropsychiatric and neurodegenerative disorders.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents on benzothiazoles critically affect their electronic conjugation and molecular interactions. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Relevance
5-Bromo-7-chloro-2-methylbenzo[d]thiazole Br (C5), Cl (C7), CH₃ (C2) ~262.6 (calculated) Planar structure with halogen-induced electron withdrawal; moderate solubility Potential G-quadruplex binder
7-Bromo-2-methylbenzo[d]thiazole Br (C7), CH₃ (C2) 228.12 Reduced halogenation; higher lipophilicity Intermediate in drug synthesis
5-Bromo-2-methylbenzothiazole Br (C5), CH₃ (C2) 228.12 Lacks Cl at C7; enhanced π-conjugation Antimicrobial applications
4-Bromo-2-chlorobenzo[d]thiazole Br (C4), Cl (C2) 248.54 Altered halogen positions; distorted planarity Antifungal activity
5-Bromo-2-mercaptobenzothiazole Br (C5), SH (C2) 260.18 Thiol group enhances metal chelation Industrial corrosion inhibitor

Key Observations :

  • In contrast, 5-Bromo-2-methylbenzothiazole lacks chlorine, leading to weaker electron withdrawal but improved π-conjugation .
  • Structural Flexibility : Compounds with –CH₂ linkers (e.g., TH2 in ) exhibit reduced π-delocalization compared to fully conjugated systems like the target compound .
  • Biological Activity: The presence of both Br and Cl in the target compound may synergistically improve binding affinity to hydrophobic enzyme pockets, a feature absent in mono-halogenated analogs like 7-Bromo-2-methylbenzo[d]thiazole .

Pharmacological Potential

  • G-Quadruplex Interactions : The planar crescent shape of thiazole peptides (e.g., TH3 in ) is critical for selective G-quadruplex binding. The target compound’s planar structure and halogen substituents may mimic this behavior .
  • Antimicrobial Activity : Analogs like 4-Bromo-2-chlorobenzo[d]thiazole show antifungal properties, suggesting the target compound’s dual halogenation could enhance broad-spectrum activity .

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